molecular formula C11H6ClN3O3 B15210524 5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione CAS No. 672942-99-3

5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione

Cat. No.: B15210524
CAS No.: 672942-99-3
M. Wt: 263.63 g/mol
InChI Key: FGUDSTVWGQZSGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the isoxazole ring. Subsequent cyclization with urea under acidic conditions yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione involves its interaction with molecular targets such as Toll-like receptor 7. Upon binding, it triggers a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway. This results in the release of pro-inflammatory cytokines and type I interferons, which modulate the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively activate Toll-like receptor 7 makes it a valuable compound for research in immunology and drug development .

Properties

CAS No.

672942-99-3

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-6H-[1,2]oxazolo[4,5-d]pyrimidine-3,7-dione

InChI

InChI=1S/C11H6ClN3O3/c12-6-3-1-5(2-4-6)9-13-7-8(11(17)14-9)18-15-10(7)16/h1-4H,(H,15,16)(H,13,14,17)

InChI Key

FGUDSTVWGQZSGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=O)N2)ONC3=O)Cl

Origin of Product

United States

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